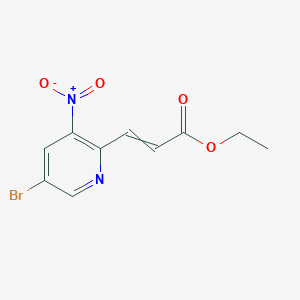
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an ethyl acrylate moiety attached to the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate typically involves the bromination of 3-nitropyridine followed by the introduction of the ethyl acrylate group. One common method includes:
Bromination: The starting material, 3-nitropyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Acrylation: The brominated product is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl acrylate moiety, forming epoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases such as potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products:
Substitution: Amino or thio derivatives of the pyridine ring.
Reduction: Ethyl 3-(5-Amino-2-pyridyl)acrylate.
Oxidation: Epoxides or other oxidized acrylate derivatives.
Applications De Recherche Scientifique
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate is primarily determined by its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Nitro Group: Can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.
Ethyl Acrylate Moiety:
Comparaison Avec Des Composés Similaires
Ethyl 3-(5-Bromo-3-nitro-2-pyridyl)acrylate can be compared with other pyridine derivatives:
Ethyl 3-(5-Bromo-2-methoxy-3-pyridyl)acrylate: Similar structure but with a methoxy group instead of a nitro group, leading to different reactivity and applications.
Ethyl 3-(5-Bromo-2-amino-3-pyridyl)acrylate: Contains an amino group, making it more suitable for biological applications.
Ethyl 3-(5-Bromo-3-chloro-2-pyridyl)acrylate:
Uniqueness: The presence of both a bromine atom and a nitro group in this compound makes it a versatile compound with unique reactivity, suitable for a wide range of synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9BrN2O4 |
|---|---|
Poids moléculaire |
301.09 g/mol |
Nom IUPAC |
ethyl 3-(5-bromo-3-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9BrN2O4/c1-2-17-10(14)4-3-8-9(13(15)16)5-7(11)6-12-8/h3-6H,2H2,1H3 |
Clé InChI |
MRUCISKWEAUVMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



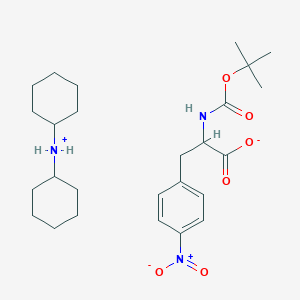
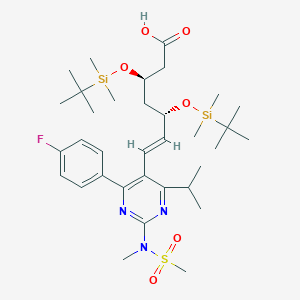
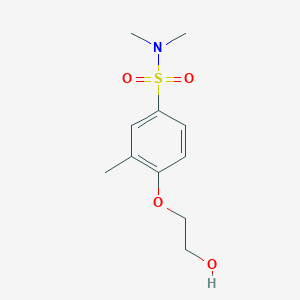


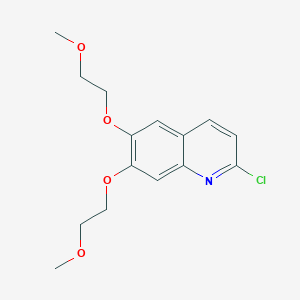
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
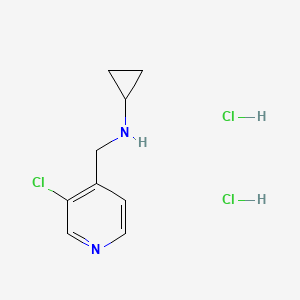
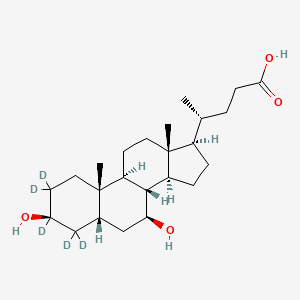

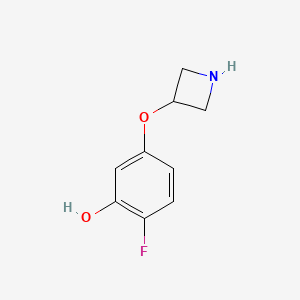
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
